(Pentamethylcyclopentadienyl)titanium trichloride

Description

BenchChem offers high-quality (Pentamethylcyclopentadienyl)titanium trichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Pentamethylcyclopentadienyl)titanium trichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12129-06-5 |

|---|---|

Molecular Formula |

C10H20Cl3Ti |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium |

InChI |

InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

OWKYSKHJGRHJCM-UHFFFAOYSA-K |

Canonical SMILES |

CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

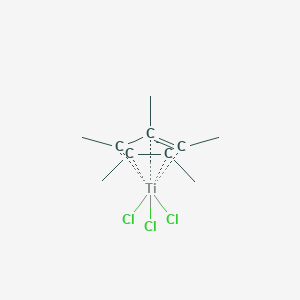

Cp*TiCl3 molecular geometry and bonding

An In-Depth Technical Guide to the Molecular Geometry and Bonding of (Pentamethylcyclopentadienyl)titanium Trichloride (Cp*TiCl₃)

Abstract

(Pentamethylcyclopentadienyl)titanium trichloride, denoted as CpTiCl₃, is a cornerstone organotitanium compound that serves as a vital precursor in catalysis and materials science. Its distinct "piano stool" geometry and the nature of the titanium-ligand bonding dictate its reactivity and utility. This guide provides an in-depth analysis of the molecular structure and electronic framework of CpTiCl₃, synthesizing experimental data with theoretical models. We will explore its three-dimensional architecture as determined by crystallographic studies, delve into the nuances of its bonding through the lenses of Ligand Field Theory and Molecular Orbital Theory, and outline the key characterization techniques that validate our understanding. This document is intended for researchers and professionals who seek a comprehensive grasp of this pivotal molecule's fundamental chemical principles.

Introduction: The Significance of Cp*TiCl₃

CpTiCl₃ is an orange, air-sensitive solid organometallic compound featuring a central titanium(IV) atom coordinated to a pentamethylcyclopentadienyl (Cp) anion and three chloride ligands.[1] Its importance stems primarily from its role as a precursor to a wide array of catalysts, particularly for olefin polymerization.[1] The bulky, electron-donating Cp* ligand imparts enhanced stability and solubility compared to its unsubstituted cyclopentadienyl (Cp) analog, making it a preferred reagent in many synthetic applications. Understanding the precise arrangement of these ligands and the electronic interactions with the titanium center is paramount to predicting and controlling its chemical behavior.

Molecular Geometry: The "Piano Stool" Conformation

The molecular geometry of CpTiCl₃ is universally described as a "piano stool" or "half-sandwich" structure.[1] In this arrangement, the bulky, planar Cp ligand acts as the "seat" of the stool, while the three chloride ligands form the "legs." The titanium atom is positioned between the seat and the legs, bonded η⁵ to the five carbon atoms of the Cp* ring and covalently to each of the three chlorine atoms.

Crystallographic and Computational Data

While a definitive, publicly available single-crystal X-ray structure of CpTiCl₃ is not readily found in the initial search, its geometry can be reliably inferred from closely related structures and computational studies. For instance, DFT calculations on analogous titanium pincer complexes provide typical Ti-Cl bond lengths in the range of 2.29–2.31 Å.[2][3] The Ti-C bonds to the Cp ring are expected to be slightly longer than typical Ti-C single bonds, reflecting the delocalized η⁵-coordination. The geometry around the titanium atom is best described as a distorted tetrahedron if the Cp* ligand is considered to occupy one coordination site.

| Parameter | Typical Value | Description |

| Ti-Cl Bond Length | ~2.25 - 2.32 Å | Covalent single bond between Titanium and Chlorine.[2][3] |

| Ti-C(Cp) Bond Length | ~2.30 - 2.40 Å | Distance from Titanium to the carbon atoms of the Cp ring. |

| Cl-Ti-Cl Bond Angle | ~103 - 106° | Angle between the chloride "legs" of the piano stool. |

| (Cp centroid)-Ti-Cl Angle | ~120 - 125° | Angle defining the tilt of the TiCl₃ fragment relative to the Cp ring. |

Note: These values are representative and derived from computational models and data for structurally similar compounds.

The Electronic Structure and Bonding

The bonding in Cp*TiCl₃ is a sophisticated interplay of covalent and coordinate interactions, which can be effectively described by combining Ligand Field Theory and Molecular Orbital Theory.

A Ligand Field Theory (LFT) Perspective

Ligand Field Theory (LFT) provides a powerful model for understanding the electronic structure of transition metal complexes by considering the effect of the ligands' electrostatic field on the metal's d-orbitals.[4][5] In Cp*TiCl₃, the central metal is Ti(IV), which has a d⁰ electron configuration ([Ar] 3d⁰). Therefore, there are no d-electrons to occupy the split d-orbitals, and the complex is diamagnetic.

However, LFT is crucial for understanding the molecule's reactivity and its UV-visible spectrum, which arises from ligand-to-metal charge transfer (LMCT) transitions. The geometry is far from octahedral or tetrahedral, leading to a more complex d-orbital splitting pattern. In this Cₛ-symmetric environment, the five d-orbitals are no longer degenerate but are split into distinct energy levels. The d₂², dₓ₂₋ᵧ₂, and dₓᵧ orbitals, which have significant lobes pointing towards the ligands, are generally raised in energy compared to the dₓz and dᵧz orbitals. The lowest unoccupied molecular orbital (LUMO) is typically one of these d-orbitals, making the titanium center electrophilic and susceptible to nucleophilic attack, a key aspect of its catalytic activity.

A Molecular Orbital (MO) Approach

A more comprehensive picture of the bonding is provided by Molecular Orbital (MO) theory. This approach considers the constructive and destructive overlap of atomic orbitals from the metal and the ligands to form bonding, non-bonding, and anti-bonding molecular orbitals.[6]

The key interactions are:

-

σ-Bonding (Ti-Cl): The three chloride ligands act as σ-donors, using their filled p-orbitals to overlap with empty hybrid orbitals on the titanium center. These form three strong Ti-Cl σ-bonds.

-

η⁵-Bonding (Ti-Cp):* The bonding to the Cp* ligand is more complex. The five π-molecular orbitals of the Cp* anion are considered.

-

The lowest energy a₁ π-orbital has the correct symmetry to overlap with the titanium's d₂² and pz orbitals, forming a strong σ-type interaction.

-

The two degenerate, higher-energy e₁ π-orbitals can overlap with the metal's dₓz and dᵧz orbitals, forming π-bonds. This interaction is crucial for the stability of the half-sandwich structure.

-

The two highest-energy, empty e₂ π* orbitals of the Cp* ligand are generally not significantly involved in bonding in this d⁰ complex but can become important in reduced (electron-richer) species.

-

The combination of these interactions results in a delocalized bonding framework that firmly anchors the Cp* ring to the TiCl₃ fragment.

Experimental and Computational Characterization Workflow

Validating the proposed structure and bonding model for Cp*TiCl₃ requires a multi-faceted approach, combining experimental spectroscopy and diffraction with computational modeling. This workflow represents a self-validating system where theoretical calculations are benchmarked against experimental data.

Figure 1: A representative workflow for the comprehensive characterization of Cp*TiCl₃.

Key Methodologies

-

X-Ray Crystallography: This is the definitive method for determining the solid-state molecular structure, providing precise bond lengths and angles that are used to validate computational models.

-

NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance spectroscopy confirms the molecular connectivity and symmetry in solution. For CpTiCl₃, a single sharp resonance in the ¹H NMR spectrum for the 15 equivalent methyl protons is characteristic of the C₅ᵥ symmetry of the Cp ligand.

-

Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations. The Ti-Cl stretching frequencies provide direct information about the strength and nature of these bonds.

-

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[7] By optimizing the geometry of Cp*TiCl₃, one can calculate bond parameters, vibrational frequencies, and the energies and shapes of the molecular orbitals, providing deep insight into the bonding.[3]

Conclusion

(Pentamethylcyclopentadienyl)titanium trichloride is a molecule of fundamental importance whose utility is a direct consequence of its structure and bonding. Its rigid "piano stool" geometry, enforced by strong covalent Ti-Cl bonds and a delocalized η⁵-interaction with the electron-rich Cp* ligand, creates a sterically defined and electronically distinct metallic center. The Ti(IV) d⁰ configuration renders the complex electrophilic, a key feature for its role in catalysis. A holistic understanding, achieved by integrating experimental data from diffraction and spectroscopy with the theoretical frameworks of Ligand Field and Molecular Orbital theories, is essential for the rational design of new catalysts and materials derived from this versatile organometallic precursor.

References

-

Wikipedia. (Pentamethylcyclopentadienyl)titanium trichloride. [Link]

-

Mena, M., et al. (2023). Monocyclopentadienyltitanium(III) Complexes with Hydridoborato Ligands. Organometallics. [Link]

-

Lappert, M. F., et al. (1983). Monomeric bis(pentamethylcyclopentadienyl)titanium(III) complexes with halide, borohydride, amide, alkoxide, and carboxylate ligands. X-ray structure of bis(pentamethylcyclopentadienyl)titanium(III) chloride. Organometallics. [Link]

-

Hosmane, N. S., et al. (2007). Synthesis and crystal structures of two (cyclopentadienyl)titanium(III) hydroborate complexes, [Cp*TiCl(BH4)]2 and Cp2Ti(B3H8). Journal of Organometallic Chemistry. [Link]

-

Wikipedia. Ligand field theory. [Link]

-

ResearchGate. (2018). Reaction of Cp′TiCl3 (Cp′ = Cp, Cp*, and 1,2,4-Me3C5H2) with [(LiO-2,4-Me2C6H2)-6-CH2]3N in Et2O. [Link]

-

Deck, P. A., et al. (1998). New Examples of Half-Sandwich (Borylcyclopentadienyl)titanium Trichloride Complexes and an X-ray Structural Characterization of the Homobimetallic Complex [TiCl3{η5-C5H4}]2BPh. Organometallics. [Link]

-

CDN. Ligand Field Theory. [Link]

-

Kelly, T., et al. (2023). PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States. Organometallics. [Link]

-

Chemistry LibreTexts. (2022). 2.8: Ligand Field Theory. [Link]

-

ResearchGate. (2021). Molecular structure and labelling diagram of 2. The Cp* ligand attached... [Link]

-

Wikimedia Commons. (2019). File:CpTiCl3.svg. [Link]

-

ResearchGate. (2018). a) Molecular orbital diagram and the most significant occupied orbital... [Link]

-

Unknown Source. Ligand field theory. [Link]

-

Bader, R. F. W. Bonding to Titanium. [Link]

-

ResearchGate. (2023). The single crystal x-ray structure of 3. The thermal probability... [Link]

-

Deacon, G. B., et al. (2006). The X-ray crystal structures of three bis(cyclopentadienyl)titanium(IV) derivatives. Journal of Chemical Crystallography. [Link]

-

ChemRxiv. (2023). PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation State. [Link]

-

Chiesa, M., et al. (2013). EPR investigation of TiCl3 dissolved in polar solvents – implications for the understanding of active Ti(iii) species in heterogeneous Ziegler–Natta catalysts. Physical Chemistry Chemical Physics. [Link]

-

Kelly, T., et al. (2023). PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States. National Center for Biotechnology Information. [Link]

-

Zikmund, M., et al. (1985). Thermogravimetric analysis of the titanium(III) complexes containing coordinated aliphatic alcohols and structural aspects of. Chemical Papers. [Link]

-

UC Berkeley. Orbital Interaction Diagram. [Link]

-

PubMed. (2024). A Review Study on Computational Insights Into Transition Metal Complex Cytotoxicity in Neurobiology. [Link]

-

Alvarez, S. Molecular Orbitals of Transition Metal Complexes. [Link]

-

Gorsich, R. D. (1960). Preparation and Properties of Cyclopentadienyltitanium Trichloride 1. Journal of the American Chemical Society. [Link]

-

McLoughlin, C. P., et al. (2025). Characterization of the Titanium(III) Tris(alkyl) Ti{CH(SiMe3)2}3 and its Conversion to a... National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). (PDF) PCP Complexes of Titanium in the +3 and +4 Oxidation State. [Link]

-

Chemistry LibreTexts. (2023). 3.2: The Symmetry Adapted Linear Combination of Atomic Orbitals Method. [Link]

Sources

- 1. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand field theory - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembaby.ru [chembaby.ru]

- 7. A Review Study on Computational Insights Into Transition Metal Complex Cytotoxicity in Neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (Pentamethylcyclopentadienyl)titanium trichloride from titanocene dichloride

Abstract

(Pentamethylcyclopentadienyl)titanium trichloride (CpTiCl₃) is a pivotal organometallic precursor and catalyst in modern chemistry, valued for its role in olefin polymerization and various organic transformations. The bulky, electron-donating pentamethylcyclopentadienyl (Cp) ligand imparts unique stability and reactivity to the titanium center compared to its unsubstituted cyclopentadienyl (Cp) counterpart. This guide provides a comprehensive examination of the synthesis of Cp*TiCl₃. It details the industry-standard, high-yield protocol starting from titanium tetrachloride (TiCl₄) and offers an in-depth mechanistic exploration of a theoretical, less-conventional route starting from titanocene dichloride (Cp₂TiCl₂). This document is intended for researchers and professionals in chemical synthesis and drug development, providing both practical, field-proven methodologies and a deeper understanding of the underlying organometallic principles.

Introduction: The Significance of the Cp Ligand in Titanium Chemistry*

The half-sandwich complex (Pentamethylcyclopentadienyl)titanium trichloride, CpTiCl₃, is a cornerstone reagent in organotitanium chemistry. The Cp ligand, with its five methyl groups, offers significant steric bulk and enhanced electron-donating properties compared to the simple cyclopentadienyl (Cp) ligand.[1] This steric hindrance protects the metal center, often leading to higher stability and selectivity in catalytic processes. The electron-rich nature of the Cp* ligand increases the electron density at the titanium center, modulating its reactivity in processes like Ziegler-Natta-type polymerizations.[2] Consequently, CpTiCl₃ serves as a critical entry point for a wide array of Cp-containing titanium complexes, including the well-known decamethyltitanocene dichloride.[3][4]

While the most direct and widely adopted synthesis begins with titanium tetrachloride, this guide also addresses the user-specified query regarding a synthetic pathway from titanocene dichloride. This exploration serves to illuminate the fundamental principles of ligand exchange and stability within titanocene systems.

Part 1: Standard Synthesis of Cp*TiCl₃ from Titanium Tetrachloride

The most reliable and high-yield synthesis of (Pentamethylcyclopentadienyl)titanium trichloride involves the reaction of titanium tetrachloride with a pentamethylcyclopentadienyl anion source.[3] This is typically generated in situ by the deprotonation of pentamethylcyclopentadiene (CpH) with a strong base, such as n-butyllithium (n-BuLi), or by using pre-formed lithium pentamethylcyclopentadienide (CpLi).

Underlying Mechanism

The reaction proceeds via a straightforward salt metathesis reaction. First, the acidic proton of pentamethylcyclopentadiene is abstracted by n-butyllithium to form the nucleophilic lithium pentamethylcyclopentadienide (CpLi) and butane. Subsequently, CpLi reacts with titanium tetrachloride in a nucleophilic substitution, displacing one chloride ligand to form the desired product and lithium chloride as a precipitate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through careful control of stoichiometry and observation of physical changes (color change, precipitation), ensuring a high probability of success. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques, as the reagents are highly sensitive to air and moisture.

Mandatory Visualization: Standard Synthesis Workflow

Caption: Workflow for the standard synthesis of Cp*TiCl₃.

Materials and Reagents:

-

Pentamethylcyclopentadiene (Cp*H)

-

n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane or Toluene

-

Anhydrous Pentane (for recrystallization)

Procedure:

-

Preparation of Cp*Li:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve pentamethylcyclopentadiene (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The deprotonation is nearly instantaneous.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. A pale yellow solution or white suspension of Cp*Li will form.

-

-

Reaction with TiCl₄:

-

In a separate, larger Schlenk flask, prepare a solution of titanium tetrachloride (1.0 eq) in anhydrous hexane or toluene. Caution: TiCl₄ is highly corrosive and reacts violently with water, producing HCl gas.[2][5] Handle with extreme care in a well-ventilated fume hood.

-

Cool this solution to -78 °C.

-

Transfer the prepared Cp*Li solution from Step 1 into the TiCl₄ solution dropwise via cannula, with vigorous stirring.

-

A color change to deep orange or red will be observed, along with the formation of a precipitate (LiCl).

-

-

Workup and Isolation:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the precipitated lithium chloride by filtration under inert atmosphere using a cannula filter or a sintered glass funnel in a glovebox. Wash the precipitate with anhydrous hexane to recover any entrained product.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure to yield crude Cp*TiCl₃ as an orange or red solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a minimal amount of hot pentane or hexane.

-

Dissolve the solid in the solvent, filter hot to remove any remaining insoluble impurities, and then cool slowly to -20 °C or -30 °C to induce crystallization.

-

Isolate the resulting orange crystals by filtration and dry under vacuum.

-

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Typical Quantity (Example) | Density (g/mL) | Volume (mL) |

| Pentamethylcyclopentadiene | 136.24 | 1.0 | 5.00 g (36.7 mmol) | 0.87 | 5.75 |

| n-BuLi (1.6 M in hexanes) | 64.06 | 1.0 | 36.7 mmol | ~0.68 | 22.9 |

| Titanium Tetrachloride | 189.68 | 1.0 | 6.96 g (36.7 mmol) | 1.726 | 4.03 |

| Product (Cp*TiCl₃) | 289.45 | - | Yield: 70-85% | - | - |

Part 2: A Mechanistic Exploration of Synthesis from Titanocene Dichloride

The synthesis of Cp*TiCl₃ directly from titanocene dichloride (Cp₂TiCl₂) is not a standard literature procedure. This is primarily due to the high stability of the titanium-cyclopentadienyl bond and the likelihood of complex ligand redistribution reactions, making it a challenging and potentially low-yielding pathway. However, exploring this transformation provides valuable insight into the reactivity of metallocenes.

Theoretical Reaction Pathways

A hypothetical reaction would involve treating titanocene dichloride with a Cp* anion source, such as Cp*Li. Unlike the simple substitution of chloride ligands, the displacement of a bonded Cp ring is mechanistically more complex.

Pathway A: Direct Ligand Displacement

One might initially propose a direct substitution: Cp₂TiCl₂ + Cp*Li → ?

This is unlikely to proceed cleanly. The Cp ligands are strongly bound, and a simple Sₙ2-type displacement at the titanium center is not favored. An associative interchange mechanism is more plausible, but this could lead to a mixture of products.[6]

Pathway B: Ligand Redistribution (Comproportionation)

A more likely scenario involves a ligand redistribution equilibrium. It is known that titanocene dichloride can react with titanium tetrachloride in a comproportionation reaction to yield two equivalents of (cyclopentadienyl)titanium trichloride (CpTiCl₃).[5][7]

Cp₂TiCl₂ + TiCl₄ ⇌ 2 CpTiCl₃

By analogy, one could envision a reaction between Cp₂TiCl₂ and a hypothetical Cp₂TiCl₂ (which would be formed if CpLi reacts with CpTiCl₃) leading to mixed-ligand species. A direct reaction of Cp₂TiCl₂ with CpLi would likely result in a complex mixture of products, including:

-

Cp*TiCl₃ (the desired product)

-

Cp(Cp)TiCl₂* (a mixed-ring titanocene)

-

Unreacted Cp₂TiCl₂

-

Cp₂Ti(Cp)Cl* (if Cp* acts as a nucleophile on a chloride first)

-

Potentially reduced Ti(III) species

The challenge lies in driving the equilibrium towards the desired half-sandwich complex, Cp*TiCl₃, which is thermodynamically more stable in the presence of excess chloride sources but kinetically challenging to form selectively from a bis-Cp starting material.

Mandatory Visualization: Theoretical Synthesis Pathway

Caption: Hypothesized reaction pathways from Cp₂TiCl₂.

Trustworthiness & Protocol Validation

The lack of established protocols for this transformation underscores its difficulty. A research approach to this problem would require a systematic screening of reaction conditions (temperature, solvent, stoichiometry) and rigorous analysis of the product mixture, likely via ¹H NMR spectroscopy and mass spectrometry, to identify and quantify the various titanium-containing species. The self-validating nature of such an investigation would depend on the reproducible formation of the desired product, even in small yields, under a specific set of conditions. Without such data, this route remains a theoretical exercise rather than a trusted preparative method.

Part 3: Characterization and Safety

Product Characterization

-

Appearance: An orange to red crystalline solid.[4]

-

Melting Point: ~225 °C (with decomposition).[4]

-

¹H NMR Spectroscopy: A single, sharp resonance is expected for the 15 equivalent protons of the five methyl groups on the Cp* ring. The chemical shift will depend on the deuterated solvent used (typically δ 2.0-2.3 ppm in CDCl₃ or C₆D₆).

-

¹³C NMR Spectroscopy: Two characteristic signals are expected: one for the five equivalent methyl carbons (typically δ ~12-15 ppm) and one for the five equivalent carbons of the cyclopentadienyl ring (typically δ ~130-135 ppm). The residual solvent peak of CDCl₃ appears at δ 77.16 ppm.[8]

Safety and Handling of Reagents

-

Titanocene Dichloride (Cp₂TiCl₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6] Handle with gloves and safety glasses in a well-ventilated area.

-

Titanium Tetrachloride (TiCl₄): Highly corrosive and toxic. Causes severe skin burns and eye damage, and is fatal if inhaled.[2][5] Reacts violently with water, releasing corrosive HCl gas. Must be handled in a fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).

-

Pentamethylcyclopentadiene (Cp*H): Flammable liquid and vapor. Handle away from ignition sources.

-

n-Butyllithium (n-BuLi): Pyrophoric; catches fire spontaneously on exposure to air.[3] Reacts violently with water, releasing flammable gases. Must be handled under an inert atmosphere using proper syringe techniques. Causes severe skin and eye burns.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. For n-BuLi or TiCl₄ burns, seek immediate medical attention.

-

Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation (especially TiCl₄ vapor): Move to fresh air immediately. Seek immediate medical attention.

-

Spills: Small spills of pyrophoric n-BuLi can be quenched with an inert absorbent material like vermiculite or dry sand. TiCl₄ spills should also be covered with an inert absorbent material. Do not use water.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Titanium tetrachloride. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2023, December 1). (Pentamethylcyclopentadienyl)titanium trichloride. In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2023, November 29). Titanocene dichloride. In Wikipedia. Retrieved February 19, 2026, from [Link]

- Patents, Google. (n.d.). WO2003057701A2 - Preparation of cyclopentadienyl or indenyl titanium trihalides.

- Harding, M. M., & Abeysinghe, P. M. (2007). Antitumour bis(cyclopentadienyl) metal complexes: Titanocene and molybdocene dichloride and derivatives. Dalton Transactions, (31), 3474–3482.

- Chen, J., Li, G., & Wang, J. (2004). Synthesis of Bis(methyl-cyclopentadienyl) Titanium Dichloride and Its Derivatives.

-

INEOS Group. (2020, September 29). Titanium Tetrachloride - Safety Data Sheet. Retrieved February 19, 2026, from [Link]

- Gendin, V. V., et al. (2023). New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry. Molecules, 28(4), 1634.

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 19, 2026, from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2023, October 26). (Cyclopentadienyl)titanium trichloride. In Wikipedia. Retrieved February 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 4. CYCLOPENTADIENYLTITANIUM TRICHLORIDE(1270-98-0) 1H NMR spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Advanced Synthesis Protocols for Pentamethylcyclopentadienyl Titanium Trichloride (Cp*TiCl3)

Executive Summary & Strategic Rationale

Pentamethylcyclopentadienyl titanium trichloride (CpTiCl3 ) is a foundational "piano-stool" organometallic precursor. Unlike its unsubstituted analog (CpTiCl3), the permethylated Cp ligand offers superior solubility in non-polar solvents, enhanced thermal stability, and increased electron density at the titanium center. These properties make it the precursor of choice for synthesizing half-sandwich olefin polymerization catalysts (e.g., CGCs) and low-valent titanium species used in radical-based organic transformations.

This guide details the two primary "early" synthesis methods established in the late 1970s and early 1980s. While modern variations exist, these foundational protocols remain the benchmark for purity and reproducibility.

The Synthesis Dilemma: Reduction vs. Substitution

The primary challenge in synthesizing CpTiCl3 from Titanium(IV) chloride (TiCl4) is the high oxidation potential of the Ti(IV) center. Using strong reducing agents (like CpLi) often leads to the unwanted reduction of Ti(IV) to paramagnetic Ti(III) species (green/blue impurities), lowering yields and complicating purification.

Strategic Pathway Selection

The following decision matrix outlines the three historical routes to Cp*TiCl3. Method A (Silyl Elimination) is the recommended "Gold Standard" for high-purity applications due to its clean byproduct profile.

Figure 1: Strategic comparison of synthesis routes. Method A is preferred for preventing Ti(IV) reduction.

Method A: The Silyl Elimination Route (Recommended)

This method utilizes (Trimethylsilyl)pentamethylcyclopentadiene (Cp*SiMe3) as the transfer reagent. The driving force is the formation of the strong Si-Cl bond in the volatile byproduct, trimethylsilyl chloride (Me3SiCl).

Why this works: The silyl reagent is a weaker reducing agent than the lithium salt, significantly mitigating the risk of reducing Ti(IV) to Ti(III).

Protocol Specifications

-

Reagents:

-

Titanium(IV) chloride (TiCl4): 1.0 equiv (Purified by reflux over Cu turnings if yellow/red).

-

Cp*SiMe3: 1.0 equiv.

-

Solvent: Toluene or Dichloromethane (DCM).

-

-

Equipment: Schlenk line, flame-dried glassware, argon atmosphere.

Step-by-Step Procedure

-

Preparation: In a glovebox or under argon counterflow, charge a Schlenk flask with TiCl4 (e.g., 1.90 g, 10 mmol) dissolved in toluene (30 mL). Cool this solution to 0 °C using an ice bath.

-

Addition: Dissolve Cp*SiMe3 (2.08 g, 10 mmol) in toluene (10 mL). Add this solution dropwise to the stirred TiCl4 solution over 30 minutes.

-

Observation: The solution will darken immediately to a deep red/orange.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Note: Some protocols suggest a gentle reflux (80 °C) for 2 hours to ensure completion, but room temperature is often sufficient and preserves purity.

-

-

Work-up: Remove the solvent and the volatile Me3SiCl byproduct under reduced pressure (vacuum).

-

Isolation: The residue is a dark orange/red solid.

-

Purification (Critical): Sublimation at 120–140 °C under high vacuum (< 10^-3 Torr) yields bright orange crystals.

Method B: The Salt Metathesis Route (Traditional)

This route uses Lithium Pentamethylcyclopentadienide (CpLi). It is faster but requires strict stoichiometry control to avoid bis-substitution (forming Cp2TiCl2) and reduction.

Protocol Specifications

-

Reagents: TiCl4 (1.0 equiv), Cp*Li (1.0 equiv).

-

Solvent: Toluene (preferred over THF to minimize Ti(III) stabilization).

Step-by-Step Procedure

-

Setup: Suspend Cp*Li (1.42 g, 10 mmol) in toluene (50 mL) and cool to -78 °C .

-

Addition: Add TiCl4 (1.90 g, 10 mmol) dropwise.

-

Critical Control: Unlike Method A, adding TiCl4 to the CpLi is risky for bis-substitution. Reverse addition (adding CpLi suspension slowly to excess TiCl4) is preferred to favor the mono-substituted product, but handling solid suspensions in dropping funnels is difficult.

-

Standard Practice: Add TiCl4 to Cp*Li very slowly.

-

-

Reaction: Warm to room temperature overnight. The mixture will turn dark red.

-

Filtration: Filter the solution through Celite to remove the precipitated LiCl .

-

Work-up: Evaporate the filtrate to dryness.

-

Purification: Recrystallization from hot hexanes is required to remove oily impurities and reduced titanium species.

Characterization & Quality Control

Verify the product identity using the following benchmarks. Any deviation suggests contamination with Cp*2TiCl2 or Ti(III).

| Parameter | Specification | Diagnostic Note |

| Appearance | Bright Orange Crystalline Solid | Green/Blue = Ti(III) contamination. Dark Brown = Decomposition. |

| 1H NMR (C6D6) | δ ~1.80 - 2.00 ppm (Singlet, 15H) | A single sharp peak confirms mono-Cp* purity. |

| Melting Point | 210–225 °C (Dec) | Sharp melting point indicates high purity. |

| Solubility | Soluble in Toluene, DCM, CHCl3 | Insoluble in cold pentane (useful for washing). |

Structural Visualization

The "Piano Stool" geometry is critical for its reactivity. The Cp* ligand occupies three coordination sites, leaving three chlorides available for substitution.

References

-

Luyt, A. S., et al. (1999). "Difference in Reactivity of Cyclopentadienyltitanium Fluorides and Chlorides Using AlR3." Organometallics, 18(9), 1672–1678. Link

- Validates the synthesis and reactivity of CpTiCl3 with aluminum alkyls.*

- Bercaw, J. E., et al. (1978). "Titanium and zirconium derivatives of permethylcyclopentadiene." Journal of the American Chemical Society.

-

Mena, M., et al. (1989). "Pentamethylcyclopentadienyltitanium trichloride."[1][2][3] Inorganic Syntheses, 24, 181.[4]

- The definitive step-by-step protocol for early synthesis methods.

-

Thiyagarajan, B., et al. (1997). "Preparation and Properties of Cyclopentadienyltitanium Trichloride." Organometallics. Link

- Discusses compar

Sources

Chemical properties of (Pentamethylcyclopentadienyl)titanium trichloride

An In-Depth Technical Guide to the Chemical Properties of (Pentamethylcyclopentadienyl)titanium Trichloride

Introduction: The Archetypal Half-Sandwich Complex

(Pentamethylcyclopentadienyl)titanium trichloride, commonly abbreviated as CpTiCl₃, is a prominent organotitanium compound with the chemical formula (C₅(CH₃)₅)TiCl₃.[1] This distinctive orange to red crystalline solid is a cornerstone reagent and catalyst in organometallic chemistry and materials science.[1][2] Its structure is characterized by a "piano stool" geometry, where the titanium(IV) center is coordinated to a bulky, electron-rich pentamethylcyclopentadienyl (Cp) ligand on one side and three chloride ligands on the other.[1][3]

The Cp* ligand is pivotal to the compound's utility. Compared to its unsubstituted cyclopentadienyl (Cp) analogue, the five methyl groups on the Cp* ring significantly increase the ligand's electron-donating ability and steric bulk. This enhancement modulates the electronic properties of the titanium center and imparts greater thermal stability and solubility in organic solvents, making Cp*TiCl₃ a versatile and robust tool for chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on insights relevant to research and development professionals.

Synthesis and Handling

Synthetic Pathway

The most common and reliable synthesis of Cp*TiCl₃ involves the salt metathesis reaction between a pentamethylcyclopentadienyl source and a titanium(IV) halide precursor.[1][4] The reaction is predicated on the nucleophilic displacement of chloride ions from titanium tetrachloride (TiCl₄) by the pentamethylcyclopentadienyl anion.

The choice of the Cp* source can vary, but lithium pentamethylcyclopentadienide (CpLi) or sodium pentamethylcyclopentadienide (CpNa) are frequently used. The causality behind this choice lies in their high reactivity and the favorable thermodynamics of forming a stable alkali metal chloride (LiCl or NaCl) byproduct, which drives the reaction to completion.

Experimental Protocol: Synthesis of Cp*TiCl₃ [1][4]

-

Precaution: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

-

Reaction Setup: In a Schlenk flask, suspend lithium pentamethylcyclopentadienide (CpLi) or sodium pentamethylcyclopentadienide (CpNa) in an anhydrous, non-coordinating solvent like tetrahydrofuran (THF).

-

Addition of Precursor: Cool the suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. This is a critical step to control the exothermic reaction and prevent side reactions.

-

Reaction: Slowly add a stoichiometric equivalent of titanium tetrachloride (TiCl₄) to the cooled suspension with vigorous stirring.

-

Warm-up and Stirring: Allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid residue contains the crude product and the alkali metal chloride byproduct.

-

Purification: Extract the CpTiCl₃ from the solid mixture using a non-polar solvent like pentane or hexane, in which CpTiCl₃ is soluble, but the salt byproduct is not. Filter the solution to remove the salt.

-

Crystallization: Concentrate the filtrate and cool it to induce crystallization. The product is typically obtained as orange or red crystals.[2]

Handling and Storage

CpTiCl₃ is sensitive to moisture and, to a lesser extent, air.[2] Exposure to water leads to rapid hydrolysis, breaking the Ti-Cl and Ti-Cp bonds. Therefore, it must be handled exclusively under an inert atmosphere. For long-term storage, it should be kept in a sealed container under nitrogen or argon at a cool temperature (2-8°C) and protected from light.[2][5]

Physicochemical and Spectroscopic Properties

The fundamental properties of Cp*TiCl₃ are summarized below, providing essential data for its use in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅Cl₃Ti | [2] |

| Molecular Weight | 289.45 g/mol | [2][4] |

| Appearance | Orange to red or brown solid/crystals | [1][2] |

| Melting Point | ~200-225 °C (decomposes) | [2][6][7] |

| Solubility | Soluble in various organic solvents | [3][6] |

| Water Solubility | Reacts with water | [2][7] |

| Hydrolytic Sensitivity | Reacts slowly with moisture | [2] |

Structural and Spectroscopic Characterization

-

X-Ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information. It confirms the distorted square-pyramidal or "piano stool" geometry. The Ti-Cl bond lengths are typically in the range of 2.33–2.38 Å.[4]

-

NMR Spectroscopy: ¹H NMR spectroscopy is a routine method for confirming the identity and purity of the compound. It characteristically shows a single, sharp resonance for the 15 equivalent protons of the methyl groups on the Cp* ligand.

-

Photoelectron Spectroscopy: He(I) and He(II) photoelectron spectra have been used to investigate the electronic structure, with the first ionization energy determined to be approximately 8.1 eV.[8]

Chemical Reactivity and Applications

The reactivity of Cp*TiCl₃ is dominated by the Lewis acidic nature of the titanium center and the lability of the Ti-Cl bonds.[3]

Ligand Substitution and Precursor Chemistry

The three chloride ligands can be readily substituted by a wide range of nucleophiles, making CpTiCl₃ a versatile precursor for synthesizing other half-sandwich titanium complexes. For instance, reaction with alkylating agents like methylmagnesium chloride can replace one or more chlorides with methyl groups.[9] This reactivity is fundamental to creating more complex catalytic systems. One of the most important applications in this context is its role as an intermediate in the synthesis of decamethyltitanocene dichloride ((Cp)₂TiCl₂).[1]

Catalysis in Organic Synthesis

CpTiCl₃ is a highly effective catalyst, primarily for reactions involving unsaturated substrates. The Cp ligand's properties enhance its catalytic performance compared to the less stable CpTiCl₃.[4]

-

Olefin Polymerization: In the presence of a co-catalyst, such as an organoaluminum compound (e.g., methylaluminoxane, MAO), Cp*TiCl₃ is an efficient catalyst for the polymerization of alkenes.[1][4] It is particularly noted for its ability to catalyze the stereospecific polymerization of styrene to produce syndiotactic polystyrene, a polymer with valuable material properties.[1][4]

// Node Definitions Precatalyst [label="CpTiCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation\n(with MAO)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_Species [label="[CpTi-R]⁺\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coordination [label="Olefin\nCoordination", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="Migratory\nInsertion", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Growing_Chain [label="[Cp*Ti-(Polymer)]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Olefin (Styrene)", shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Precatalyst -> Activation; Activation -> Active_Species [label="Forms Cationic Species"]; Active_Species -> Coordination; Monomer -> Coordination; Coordination -> Insertion [label="π-complex"]; Insertion -> Growing_Chain; Growing_Chain -> Coordination [label="Chain Growth"]; } caption { label = "Simplified catalytic cycle for olefin polymerization."; fontsize = 10; fontname = "Arial"; }

-

Transesterification Reactions: It serves as an effective catalyst for transesterification, a key reaction in the production of polyesters and biofuels.[2]

-

Carbon-Carbon Bond Formation: The reduced form, CpTiCl₂, generated in situ from CpTiCl₃ and a reducing agent like manganese, is a powerful mediator for reactions like the Reformatsky reaction, enabling the diastereoselective formation of β-hydroxy esters.[10] The enhanced Lewis acidity and reduced steric hindrance of the mono-cyclopentadienyl species are key to its high reactivity and stereocontrol in these transformations.[10]

Applications in Materials Science

The robust nature of Cp*TiCl₃ makes it a valuable precursor in materials science. It is used in the synthesis of advanced materials such as:

-

Titanium-Based Nanocomposites: These materials are noted for their high strength and low weight, finding applications in the aerospace and automotive industries.[4]

-

Ceramics and Coatings: Its thermal stability allows it to be used in producing durable ceramic materials and high-performance coatings.

Comparative Analysis with Related Compounds

Understanding the properties of Cp*TiCl₃ is enhanced by comparing it to related titanium complexes.

-

vs. Cyclopentadienyltitanium Trichloride (CpTiCl₃): The absence of methyl groups makes CpTiCl₃ less thermally stable and less electron-rich.[4] In catalytic applications like PET depolymerization, CpTiCl₃ shows significantly higher yields (81%) compared to CpTiCl₃ (60%) under identical conditions, a testament to the beneficial steric and electronic effects of the Cp ligand.[4]

-

vs. Bis(pentamethylcyclopentadienyl)titanium Dichloride ((Cp)₂TiCl₂): The presence of two Cp ligands further increases electron density at the titanium center. While this makes (Cp)₂TiCl₂ an excellent catalyst for Ziegler-Natta-type polymerizations, CpTiCl₃ is often more versatile for transformations requiring greater Lewis acidity.[4]

Safety and Hazard Information

(Pentamethylcyclopentadienyl)titanium trichloride is a hazardous substance that requires careful handling.

-

Corrosivity: It is classified as a corrosive solid that causes severe skin burns and eye damage.[7]

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood or glovebox. Do not breathe dust or fumes.[7][11]

-

First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes.[7] If swallowed, rinse the mouth but do not induce vomiting.[7] In all cases of exposure, seek immediate medical attention.

Conclusion

(Pentamethylcyclopentadienyl)titanium trichloride is more than just a chemical compound; it is a versatile platform for innovation in chemistry and materials science. The strategic placement of methyl groups on its cyclopentadienyl ligand grants it enhanced stability, solubility, and reactivity, setting it apart from simpler analogues. Its role as a robust catalyst for polymerization and a precursor for a vast array of organometallic complexes and advanced materials ensures its continued importance in both academic research and industrial applications. Mastery of its handling and an understanding of its nuanced reactivity are essential for any scientist seeking to leverage the power of organotitanium chemistry.

References

-

(Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

eta5-Pentamethylcyclopentadienyl | C10H15Cl3Ti- | CID 11984659 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

-

Cp2TiCl: An Ideal Reagent for Green Chemistry? (2017, July 6). Retrieved February 19, 2026, from [Link]

-

Titanium trichloride (7705-07-9) at Nordmann. (n.d.). Retrieved February 19, 2026, from [Link]

-

Pentamethylcyclopentadienyltita... (n.d.). Retrieved February 19, 2026, from [Link]

-

η(5)-Pentamethylcyclopentadienyl titanium trichloride - NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]

-

Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025, September 26). Molecules. Retrieved February 19, 2026, from [Link]

-

Product Class 10: Organometallic Complexes of Titanium. (2015, October 2). Science of Synthesis. Retrieved February 19, 2026, from [Link]

-

Oxidation State(s) of the Active Titanium Species during Polymerization of Styrene to Syndiotactic Polystyrene... (n.d.). Macromolecules. Retrieved February 19, 2026, from [Link]

-

The stability of three phases of TiCl3: a molecular dynamics approach. (2022, December 1). MATEC Web of Conferences. Retrieved February 19, 2026, from [Link]

-

PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States. (2023, March 13). Organometallics. Retrieved February 19, 2026, from [Link]

-

The stability of three phases of TiCl3: a molecular dynamics approach - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]

Sources

- 1. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. Pentamethylcyclopentadienyltitanium trichloride | 12129-06-5 [chemicalbook.com]

- 3. CAS 12129-06-5: (Pentamethylcyclopentadienyl)titanium tric… [cymitquimica.com]

- 4. (Pentamethylcyclopentadienyl)titanium trichloride | 12129-06-5 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. η(5)-Pentamethylcyclopentadienyl titanium trichloride [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) [mdpi.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

(Pentamethylcyclopentadienyl)titanium trichloride CAS number 12129-06-5

This guide serves as a definitive technical resource for (Pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃) . It is structured to move from fundamental structural analysis to practical synthesis, catalytic applications in polymer science, and its emerging utility in medicinal chemistry.

CAS 12129-06-5 | The "Piano Stool" Half-Sandwich Complex

Executive Summary

(Pentamethylcyclopentadienyl)titanium trichloride (CpTiCl₃) is a pre-eminent organometallic precursor defined by its "half-sandwich" or "piano stool" geometry. Unlike its unsubstituted analogue (CpTiCl₃), the permethylated Cp ligand confers exceptional steric protection and electron-donating capability to the titanium center. This results in enhanced thermal stability and solubility, making it the industry-standard precursor for syndiotactic polystyrene (sPS) catalysis and a versatile Lewis acid in stereoselective organic synthesis.

Part 1: Structural & Physicochemical Profile

The stability of Cp*TiCl₃ arises from the steric bulk of the five methyl groups on the cyclopentadienyl ring. These methyl groups shield the titanium center from bimolecular decomposition pathways, a common failure mode in organotitanium chemistry.

Physicochemical Data Table

| Property | Value / Description |

| Formula | C₁₀H₁₅Cl₃Ti |

| Molar Mass | 289.45 g/mol |

| Appearance | Deep red to bordeaux crystalline solid |

| Geometry | Distorted Tetrahedral (Piano Stool) |

| Melting Point | ~210–225 °C (Decomposes) |

| Solubility | Soluble in toluene, CH₂Cl₂, THF; Insoluble in aliphatic hydrocarbons (pentane) |

| Sensitivity | Highly moisture-sensitive (Hydrolyzes to release HCl) |

Visualization: The Piano Stool Geometry

The following diagram illustrates the coordination environment. The Cp* ligand occupies the "seat" of the stool, while the three chloride ligands form the "legs."

Figure 1: Coordination geometry of Cp*TiCl₃ showing the η⁵-hapticity of the pentamethylcyclopentadienyl ligand.

Part 2: Synthesis & Purification Protocol

Audience Note: While commercial sources exist, high-precision catalysis (especially for sPS) often requires fresh recrystallization or in-house synthesis to eliminate hydrolyzed impurities (titanoxanes).

The Transmetallation Route (Cp*Li + TiCl₄)

This is the most robust laboratory scale synthesis. It relies on the reaction of Lithium Pentamethylcyclopentadienide with Titanium Tetrachloride.[1]

Reagents:

-

Titanium(IV) chloride (TiCl₄): 1.0 eq (Freshly distilled).

-

Lithium pentamethylcyclopentadienide (Cp*Li): 1.0 eq.

-

Solvent: Dry Toluene (primary) and Pentane (wash).

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck Schlenk flask under Argon. Charge with Cp*Li (solid). Add dry toluene via cannula. Cool to 0 °C .

-

Addition: Add TiCl₄ dropwise via syringe. The solution will immediately darken as the Ti(IV) complexes.

-

Mechanistic Insight: The reaction is exothermic. Slow addition prevents thermal degradation of the transient intermediates.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Observation: The mixture will turn deep red/purple with a suspension of LiCl salt.

-

-

Filtration: Filter the solution through a Celite pad (Schlenk frit) to remove the LiCl byproduct. The filtrate contains the product.

-

Crystallization: Concentrate the toluene filtrate under vacuum to ~20% volume. Layer with dry pentane and store at -20 °C.

-

Isolation: Collect the deep red crystals by filtration.

Figure 2: Inert atmosphere synthesis workflow for Cp*TiCl₃ via the lithium salt route.

Part 3: Catalytic Utility in Polymer Science

The primary industrial driver for Cp*TiCl₃ is the production of Syndiotactic Polystyrene (sPS) . Unlike standard polystyrene (atactic, amorphous), sPS is a crystalline engineering thermoplastic with a high melting point (~270 °C) and excellent chemical resistance.

The Mechanism: MAO Activation

CpTiCl₃ is a precatalyst. It requires activation by Methylaluminoxane (MAO) to form the active cationic species [CpTiMe₂]⁺ or [Cp*TiMe]²⁺.

Why Cp over Cp?* The Cp* ligand is electron-rich. This electron donation stabilizes the highly electrophilic cationic Ti(IV) active site, preventing reduction to inactive Ti(III) species and increasing the lifetime of the catalyst at high polymerization temperatures.

Experimental Protocol: sPS Polymerization

-

Reactor: 100 mL glass reactor (dried, Argon purged).

-

Loading: Add Toluene (solvent) and Styrene monomer.[2]

-

Scavenging: Add MAO (to scavenge trace water).

-

Initiation: Inject Cp*TiCl₃ (dissolved in toluene).

-

Quench: Terminate with acidic methanol after 1 hour.

-

Workup: Wash polymer with MEK (Methyl Ethyl Ketone) to remove atactic fraction. The residue is pure sPS.

Figure 3: Activation and polymerization cycle for Syndiotactic Polystyrene production.

Part 4: Applications in Drug Development & Organic Synthesis

While Cp*TiCl₃ is not a drug itself, it is a critical reagent and scaffold in pharmaceutical research.

Precursor for "Half-Sandwich" Antitumor Agents

Titanocene dichloride (Cp₂TiCl₂) failed in Phase II clinical trials due to hydrolytic instability. Researchers have shifted focus to Mono-Cp derivatives*.

-

Rationale: The Cp* ligand is hydrophobic and bulky, slowing down hydrolysis in the bloodstream.

-

Workflow: Cp*TiCl₃ is reacted with bidentate ligands (e.g., amino acids, thiosalicylates) to create stable complexes that exhibit cytotoxicity against renal and colon cancer cell lines.

-

Key Reaction: CpTiCl₃ + 2(Ligand-H) + 2Et₃N → CpTi(Ligand)₂Cl

Radical Epoxide Opening (Nugent-RajanBabu Reagent Precursor)

In complex natural product synthesis (e.g., terpenes, polyketides), Cp*TiCl₃ serves as a source of Ti(III) radical initiators.

-

Mechanism: Reduction of CpTiCl₃ with Zinc or Mn dust generates CpTiCl₂•.

-

Application: This radical species selectively opens epoxides to form radicals that cyclize onto nearby alkenes. The Cp* steric bulk improves regioselectivity compared to standard CpTiCl₂.

Part 5: Handling & Safety Matrix

Danger: Cp*TiCl₃ is corrosive and releases HCl upon contact with moisture.

| Hazard Class | Precautionary Measure |

| Hydrolytic Instability | Handle ONLY in a glovebox or active Schlenk line. Store under Argon.[3] |

| Corrosivity | Wear butyl rubber gloves. Causes severe skin burns and eye damage. |

| Fire Hazard | While not pyrophoric, the toluene solvates used in synthesis are flammable. |

| Decomposition | If material turns from red to yellow/white, it has hydrolyzed to TiO₂/HCl and is inactive. |

References

-

Ishihara, N., et al. (1986). Stereospecific polymerization of styrene giving the syndiotactic polymer.[1][2] Macromolecules.

-

Mena, M., et al. (1989). Pentamethylcyclopentadienyltitanium trichloride: Synthesis and reactivity. Journal of Organometallic Chemistry.

-

Tacke, M. (2016). Benzyl-substituted metallocenes: A new class of anti-cancer drugs. Dalton Transactions. (Review of half-sandwich titanium cytotoxicity).

-

Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews.

-

PubChem Database. (2024). Compound Summary: Trichloro(pentamethylcyclopentadienyl)titanium.[1][4][5][6]

Sources

- 1. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pentamethylcyclopentadienyltitanium trichloride | 12129-06-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 12129-06-5: (Pentamethylcyclopentadienyl)titanium tric… [cymitquimica.com]

Organotitanium Compounds in Catalysis: A Technical Guide to Precision Synthesis

Executive Summary

Titanium, a

This guide moves beyond the textbook definitions to address the practical application of organotitanium reagents in high-value synthesis, specifically targeting carbonyl olefination , asymmetric epoxidation , and radical-mediated cyclization .

Section 1: Precision Carbonyl Olefination (The Petasis Reagent)

While the Wittig reaction is the standard for olefination, it fails with esters and lactones. The Tebbe reagent is the historic alternative but is pyrophoric and difficult to handle. The Petasis reagent (Dimethyltitanocene,

Mechanistic Insight

The reaction does not proceed via direct nucleophilic attack. Instead, it is a thermal decomposition process. Upon heating (typically >60°C),

Visualization: Petasis Olefination Cycle

The following diagram illustrates the thermal generation of the active carbene and the driving force of the reaction: the formation of the strong Ti=O bond.

Figure 1: Thermal generation of the active methylidene species and subsequent olefination pathway.

Experimental Protocol: Methylenation of an Ester

Objective: Convert a methyl ester to an enol ether (precursor for hydrolysis to a methyl ketone).

-

Reagent Preparation (or Sourcing):

can be synthesized from -

Reaction Setup:

-

In a glovebox or under Argon, charge a flame-dried Schlenk flask with the ester substrate (1.0 equiv).

-

Add dry Toluene (0.1 M concentration relative to substrate). THF can be used but Toluene allows higher reflux temperatures.

-

Add Petasis reagent (2.0 - 3.0 equiv). Note: Excess is required due to thermal decomposition of the reagent.

-

-

Execution:

-

Heat to 70–75°C. Monitor by TLC/NMR. The solution will turn from orange to dark/turbid as titanocene oxide precipitates.

-

Critical Checkpoint: If conversion stalls, add fresh reagent. The active species has a short half-life.

-

-

Workup:

-

Cool to room temperature.[1]

-

Add Hexanes (3x reaction volume) to precipitate the majority of titanium byproducts.

-

Filter through a pad of Celite/Silica.

-

Concentrate filtrate.

-

Section 2: The Radical Renaissance (Ti-III Catalysis)

Titanium(III) species, particularly titanocene(III) halides (

Mechanistic Insight

The catalytic cycle relies on the regeneration of Ti(III) from Ti(IV).

-

Homolysis/SET:

donates an electron to the epoxide, opening the ring to form a radical at the more substituted carbon (Markovnikov control). -

Radical Trapping: The carbon-centered radical attacks an acceptor (e.g., acrylate).

-

Turnover: The resulting Ti(IV) species is reduced back to Ti(III) by a stoichiometric reductant (Mn or Zn) and a proton source (Collidine HCl).

Visualization: Ti(III) Epoxide Opening Cycle

Figure 2: The catalytic cycle for reductive epoxide opening using Ti(III) and a stoichiometric reductant.

Section 3: Comparative Analysis of Olefination Methods

For drug development professionals selecting a synthetic route, the choice between Ti-based and P-based reagents is critical.

| Feature | Wittig Reagent | Tebbe Reagent | Petasis Reagent |

| Active Species | Phosphonium Ylide | Ti-Carbene (Al-complexed) | Ti-Carbene (Thermal) |

| Substrate Scope | Aldehydes, Ketones | Aldehydes, Ketones, Esters , Amides | Aldehydes, Ketones, Esters , Lactones |

| Basicity | High (sensitive substrates risk epimerization) | High | Low/Neutral (Non-basic conditions) |

| Preparation | In-situ (Base + Salt) | Commercial or Complex Synthesis | Commercial or One-step |

| Safety Profile | Generally Safe | Pyrophoric | Shelf-stable (Light/Heat sensitive) |

| Byproduct | Phosphine Oxide (Difficult removal) | Al/Ti salts | Solid Titanocene Oxide (Easy filtration) |

Section 4: Technical Handling & Safety Protocols

Working with organotitanium compounds requires strict adherence to exclusion of moisture. While Petasis is stable, precursors like

Solvent Drying Standards

-

THF: Distill over Sodium/Benzophenone or pass through activated alumina columns. Water content must be <10 ppm.

-

Toluene: Critical for Petasis. Must be anhydrous.[3]

-

Dichloromethane: For Sharpless epoxidation. Dry over

.

Handling (McMurry Precursor)

-

Hazard: Fumes violently in air (HCl gas generation).

-

Protocol: Always handle in a fume hood. Use a gas-tight syringe with a long needle.

-

Quenching: Never add water directly to neat

. Dilute with non-polar solvent (toluene) first, then add to a large volume of ice water slowly.

The "Black Slurry" (McMurry Reaction)

The active low-valent Ti species in McMurry coupling is a fine black suspension.

-

Filtration: This slurry clogs standard frits. Use a wide-pad Celite filter.

-

Pyrophoricity: The dry black residue can be pyrophoric. Keep wet with solvent during disposal and quench with dilute HCl/MeOH before discarding.

References

-

Petasis Reagent Original Synthesis: Petasis, N. A., &Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations.[4][5] 1. Methylenations of carbonyl compounds with dimethyltitanocene. Journal of the American Chemical Society. [Link]

-

Sharpless Epoxidation Mechanism: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. [Link]

-

Ti(III) Radical Catalysis Review: Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews. [Link]

-

McMurry Coupling Review: McMurry, J. E. (1983). Titanium-induced dicarbonyl-coupling reactions. Accounts of Chemical Research. [Link]

-

Nugent-RajanBabu Reagent: RajanBabu, T. V., & Nugent, W. A. (1994). Selective generation of free radicals from epoxides using a transition-metal radical. A powerful new tool for organic synthesis. Journal of the American Chemical Society. [Link]

Sources

Lewis acidity of (Pentamethylcyclopentadienyl)titanium trichloride

The Tuned Lewis Acid: (Pentamethylcyclopentadienyl)titanium Trichloride ( )

Technical Guide & Application Profile

Executive Summary

(Pentamethylcyclopentadienyl)titanium trichloride [

Structural & Electronic Basis of Acidity

To understand the utility of

The Effect: Sterics vs. Electronics

The

-

Electronic Attenuation (The Donor Effect): The five methyl groups on the

ring are electron-releasing (inductive effect). This increases the electron density of the aromatic ring, which is donated into the empty orbitals of the titanium center. Consequently, the titanium atom in -

Steric Modulation (The Kinetic Effect): The cone angle of

is significantly larger than that of

Relative Acidity Hierarchy

Based on electronic donation and electrophilicity trends, the Lewis acidity order for Group 4 chlorides is:

- : Too reactive for many fine chemical applications; prone to hydrolysis and non-selective oligomerization.

- : The "Tuned" Zone. Sufficiently acidic to activate substrates (e.g., epoxides, aldehydes) but stabilized enough to support radical intermediates and control stereochemistry.

Key Applications & Mechanistic Insight

Syndiotactic Polystyrene (sPS) Polymerization

-

Role of Lewis Acidity: The cationic Ti center coordinates the styrene alkene.

-

Role of

: The steric bulk of

Cooperative Catalysis: Epoxide Ring Opening

In modern drug development,

-

Mechanism:

acts as a Lewis acid to bind the epoxide oxygen. This weakens the C-O bond. A single-electron transfer (SET) from a co-catalyst (or Zn reductant) generates a Ti(III) radical intermediate. -

Why

? A simple Lewis acid like

Experimental Protocols

Synthesis of

Safety Note:

Reagents:

-

Titanium Tetrachloride (

): 1.0 equiv.[1] -

(Pentamethylcyclopentadienyl)trimethylsilane (

): 1.0 equiv. (Preferred over -

Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Protocol:

-

Preparation: Charge a flame-dried Schlenk flask with anhydrous toluene (50 mL) under Argon.

-

Addition: Add

(10 mmol) via syringe. The solution is yellow/colorless. -

Reaction: Add

(10 mmol) dropwise at room temperature.-

Observation: The solution will turn deep red/orange immediately.

-

Chemistry:

-

-

Heating: Stir at room temperature for 2 hours. If reaction is slow, heat to 60°C for 1 hour.

-

Workup: Remove volatiles (toluene and

) under high vacuum. -

Purification: Recrystallize the resulting orange solid from hot hexane or a toluene/pentane mixture at -20°C.

-

Yield: Typical yields are >85%. Product is moisture-sensitive.[2][3]

Lewis Acidity Assessment (NMR Titration)

To verify the Lewis acidity of a synthesized batch compared to a standard, use the Childs Method (Crotonaldehyde probe).

-

Probe: Dissolve trans-crotonaldehyde (10 mg) in

. -

Titration: Add 1.0 equiv of

. -

Measurement: Record

NMR. -

Analysis: Measure the chemical shift change (

) of the aldehyde proton (H1) and the-

Larger

= Stronger Lewis Acidity. -

Expectation:

will be significant but lower than that observed for

-

Comparative Data Table

| Feature | |||

| Geometry | Tetrahedral | Piano Stool | Piano Stool (Bulky) |

| Lewis Acidity | Very High (Hyper-acidic) | High | Moderate/High (Tuned) |

| Oxidation State | +4 | +4 | +4 |

| Thermal Stability | Moderate | Good | Excellent |

| Moisture Sensitivity | Fumes violently | Hydrolyzes | Hydrolyzes (slower) |

| Primary Use | Lewis Acid Reagent | Catalyst Precursor | Stereoselective Catalyst |

Visualizing the Catalytic Workflow

The following diagram illustrates the cooperative cycle for epoxide opening, highlighting the specific role of

References

-

Synthesis & Properties: Organometallics, "Synthesis and Reactivity of (Pentamethylcyclopentadienyl)titanium Trichloride," .

-

Syndiotactic Polymerization: Macromolecules, "Syndiospecific Polymerization of Styrene Catalyzed by Cp*TiCl3/MAO Systems," .

-

Cooperative Catalysis: Science, "Anti-Markovnikov Alcohols via Epoxide Hydrogenation through Cooperative Catalysis," .

-

Lewis Acidity Scaling: Journal of the American Chemical Society, "Quantifying Lewis Acidity: The Gutmann-Beckett and Childs Methods," .

-

Structural Data: BenchChem, "Trichloro(pentamethylcyclopentadienyl)titanium(IV) Properties," .

An In-depth Technical Guide to the Electron-Donating Effect of the Pentamethylcyclopentadienyl Ligand

For professionals in organometallic chemistry, catalysis, and drug development, the choice of a ligand is a critical determinant of a metal complex's reactivity, stability, and selectivity. Among the vast arsenal of ligands, the pentamethylcyclopentadienyl ligand, commonly denoted as Cp* (C₅Me₅⁻), stands out for its potent electron-donating properties and significant steric bulk. This guide provides a comprehensive exploration of the Cp* ligand, contrasting it with its unsubstituted counterpart, the cyclopentadienyl (Cp) ligand, and elucidating the profound impact of its electronic nature on the synthesis, characterization, and application of its metal complexes.

The Genesis of Enhanced Electron Donation: An Electronic and Structural Perspective

The cyclopentadienyl (Cp) ligand is a six-electron donor, forming stable complexes with a wide array of transition metals.[1] The pentamethylcyclopentadienyl (Cp) ligand, with five methyl groups replacing the hydrogen atoms on the cyclopentadienyl ring, elevates this electron-donating capacity to a new level.[2][3] The inductive effect of the five electron-releasing methyl groups enriches the π-system of the cyclopentadienyl ring with electron density.[4] This increased electron density is then more readily donated to the metal center, making Cp a significantly stronger σ-donor and π-donor compared to Cp.[3]

This enhanced donation has profound consequences for the electronic structure of the resulting metal complex. The increased electron density at the metal center leads to stronger metal-ligand bonds and can stabilize metals in various oxidation states.[4][5] Furthermore, the electron-rich metal center is more capable of participating in π-backbonding to other ligands, such as carbon monoxide (CO), which can be observed spectroscopically.[4]

Quantifying the Electron-Donating Effect: Spectroscopic and Electrochemical Evidence

The superior electron-donating ability of the Cp* ligand is not merely a theoretical concept; it is readily quantifiable through various analytical techniques.

A classic method for quantifying the electronic effect of a ligand is by measuring the CO stretching frequency (ν(CO)) in metal carbonyl complexes.[6] According to the Dewar-Chatt-Duncanson model, stronger electron donation from a ligand like Cp* increases the electron density on the metal, which in turn enhances π-backbonding into the π* antibonding orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the infrared spectrum.[4]

The Tolman electronic parameter (TEP) provides a quantitative measure of a ligand's electron-donating or -withdrawing ability.[6] It is determined by the A₁ C-O vibrational mode of a [LNi(CO)₃] complex.[6] A lower TEP value corresponds to a stronger electron-donating ligand. While direct TEP values for Cp* in the standard nickel system are not commonly cited due to synthetic challenges, comparative studies on analogous carbonyl complexes consistently show a significant redshift (decrease in frequency) of the ν(CO) bands for Cp* complexes relative to their Cp counterparts, confirming the stronger donating nature of Cp.[4][7] For instance, the ν(CO) for [CpFe(CO)₂]₂ is approximately 50 cm⁻¹ lower than that of [CpFe(CO)₂]₂.[4]

| Ligand System | ν(CO) (cm⁻¹) | Interpretation |

| [CpFe(CO)₂]₂ | ~1955, 1785 | Weaker electron donation from Cp |

| [CpFe(CO)₂]₂ | ~1905, 1735 | Stronger electron donation from Cp |

Table 1: Comparison of CO stretching frequencies in Cp and Cp* iron carbonyl dimers, illustrating the electron-donating effect of the Cp* ligand.

¹³C NMR spectroscopy can also provide insights into the electronic environment of the metal center. In Cp* complexes, the increased electron density at the metal can lead to greater shielding of the carbon nuclei of other coordinated ligands, although the effect is often subtle and can be influenced by multiple factors. The methyl groups of the Cp* ligand itself typically appear in the ¹H NMR spectrum between 1-2 ppm and in the ¹³C NMR spectrum between 20-30 ppm.[4]

Cyclic voltammetry is a powerful tool for assessing the electronic influence of ligands. The oxidation potential of a metal complex is directly related to the electron density at the metal center. A more electron-rich metal center is easier to oxidize, resulting in a lower oxidation potential. Consistently, Cp* complexes exhibit lower oxidation potentials compared to their Cp analogues, providing clear evidence of the enhanced electron-donating ability of the Cp* ligand.[8]

Synthesis of Pentamethylcyclopentadienyl Metal Complexes: A Practical Workflow

The synthesis of Cp*-metal complexes typically begins with the commercially available pentamethylcyclopentadiene (CpH).[2][9] Unlike cyclopentadiene, CpH is not prone to dimerization, simplifying its handling.[2]

A common and versatile route to Cp*-metal complexes involves the deprotonation of CpH to form the pentamethylcyclopentadienyl anion (Cp⁻), followed by salt metathesis with a metal halide.

Step-by-Step Methodology:

-

Deprotonation of Cp*H:

-

Rationale: The acidic proton of CpH is removed to generate the nucleophilic Cp anion.

-

Procedure: In an inert atmosphere (e.g., under argon or nitrogen), dissolve pentamethylcyclopentadiene (CpH) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control the reaction rate and minimize side reactions. Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution.[9] The reaction is typically complete after stirring for 1-2 hours at low temperature or allowing it to warm to room temperature. The formation of the lithium salt, CpLi, is often indicated by a color change.

-

-

Salt Metathesis:

-

Rationale: The Cp* anion displaces a halide ligand from the metal precursor to form the desired Cp*-metal complex.

-

Procedure: To the solution of Cp*Li, add a solution or slurry of the desired metal halide (e.g., TiCl₄, [RhCl₃]·xH₂O) in a suitable solvent.[9] The reaction stoichiometry should be carefully controlled. The reaction mixture is typically stirred for several hours, often with gradual warming to room temperature or gentle heating, to ensure complete reaction.

-

-

Work-up and Purification:

-

Rationale: To isolate the product from byproducts and unreacted starting materials.

-

Procedure: After the reaction is complete, the solvent is often removed under vacuum. The resulting solid is then extracted with a suitable solvent in which the product is soluble but the salt byproduct (e.g., LiCl) is not. Filtration removes the insoluble salts. The filtrate is then concentrated, and the product can be purified by crystallization, sublimation, or chromatography.

-

Alternative Synthetic Routes:

-

Silyl Transfer: In some cases, silyl derivatives like CpSiMe₃ can be used to transfer the Cp ligand to a metal center, particularly with metal halides that are sensitive to strong reducing agents like n-BuLi.[9]

-

Direct Reaction with Metal Carbonyls: For some metals, CpH can react directly with metal carbonyls, often with the elimination of H₂ and CO, to form Cp-metal carbonyl complexes.[9]

The Impact of Enhanced Electron Donation on Catalysis and Reactivity

The strong electron-donating nature of the Cp* ligand profoundly influences the catalytic activity and reactivity of its metal complexes.

-

Increased Catalytic Activity: In many catalytic cycles, such as hydrogenation and C-H activation, an electron-rich metal center is more reactive towards oxidative addition, a key elementary step.[10][11] The Cp* ligand, by increasing the electron density on the metal, can accelerate these steps and enhance overall catalytic turnover frequencies.[10] For instance, CpIr and CpRh complexes are highly effective catalysts for a wide range of transformations, including transfer hydrogenation and C-H functionalization.[10][11]

-

Stabilization of Reactive Intermediates: The electron-donating and sterically bulky nature of the Cp* ligand can stabilize reactive intermediates that might otherwise be transient or prone to decomposition.[2] This allows for the isolation and characterization of species that provide crucial mechanistic insights.

-

Altered Selectivity: The electronic properties of the Cp* ligand can influence the chemo-, regio-, and stereoselectivity of catalytic reactions.[11] For example, in C-H activation reactions, the electron-rich nature of the [Cp*Rh(III)] catalyst plays a crucial role in determining which C-H bond is cleaved.[11]

Conclusion: A Privileged Ligand in Modern Chemistry

The pentamethylcyclopentadienyl ligand is more than just a substituted version of the Cp ligand. Its five methyl groups fundamentally alter its electronic character, transforming it into a powerful electron-donating ligand with significant steric presence. This unique combination of properties has made Cp* a privileged ligand in organometallic chemistry and catalysis.[11] Understanding the origin and consequences of its electron-donating effect is paramount for researchers and scientists seeking to design and develop novel metal complexes with tailored reactivity and stability for applications ranging from fundamental chemical synthesis to the development of new therapeutic agents.

References

- The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands - Interactive Learning Paradigms, Incorporated. (n.d.).

- The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands. (n.d.). Interactive Learning Paradigms, Incorporated.

- Pentamethylcyclopentadiene - Wikipedia. (n.d.).

- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC. (n.d.).

- Pentamethylcyclopentadiene - chemeurope.com. (n.d.).

- Cyclopentadienyl Ligands | OpenOChem Learn. (n.d.).

- Pentamethylcyclopentadienyl derivatives of transition metals. II. Synthesis of pentamethylcyclopentadienyl metal carbonyls from 5-acetyl-1,2,3,4,5-pentamethylcyclopentadiene | Journal of the American Chemical Society. (n.d.).

- Pentamethylcyclopentadienyl iron thiocarboxylato complexes: synthetic and characterization study - Taylor & Francis. (2022, June 7).

- 1,2,3,4,5-pentamethylcyclopentadiene - Organic Syntheses Procedure. (n.d.).

- Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands - ACS Publications. (2016, February 10).

- Structural and Electrochemical Consequences of [Cp*] Ligand Protonation - PubMed. (2017, September 5).

- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts | Inorganic Chemistry - ACS Publications. (2024, February 11).